

"chemical properties of 2-Hydroxy-4-(methylthio)butyric acid"

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Compound of Interest

Compound Name: 2-Hydroxy-4-(methylthio)butyric acid

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An In-depth Technical Guide to the Chemical Properties of **2-Hydroxy-4-(methylthio)butyric Acid**

Introduction

2-Hydroxy-4-(methylthio)butyric acid (HMTBA), also known as methionine hydroxy analogue (MHA), is an organic compound that serves as a widely used nutritional supplement in animal feed, particularly for poultry, swine, and cattle.[1][2][3] Structurally, it is an α -hydroxy carboxylic acid and a thioether, analogous to the essential amino acid L-methionine, but with a hydroxyl group in place of the α -amino group.[1][3][4] This guide provides a comprehensive overview of the chemical and physical properties, reactivity, metabolic pathways, and analytical methodologies related to HMTBA, intended for researchers, scientists, and professionals in drug development and animal nutrition.

Chemical and Physical Properties

HMTBA is commercially produced as a racemic mixture from acrolein and methanethiol.[3] It exists as a light brown, viscous liquid or a white solid, depending on its purity and formulation.[1][3][5][6] The compound is a water-soluble hydroxy acid.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **2-Hydroxy-4-(methylthio)butyric acid**

Property	Value	References
Molecular Formula	C ₅ H ₁₀ O ₃ S	[3][5][7]
Molecular Weight	150.2 g/mol	[5][7][8]
CAS Number	583-91-5	[3][5][7]
Appearance	Light brown liquid; White solid	[1][3][5][7]
Density	1.21 - 1.277 g/cm ³ (at 20°C)	[5][6][7][9]
pKa (Predicted)	3.67 ± 0.10	[5][7][9]
Boiling Point	74°C to 230°C	[7][9][10]
Solubility	Soluble in DMSO; Water-soluble (215 g/L at 25°C)	[2][7][9][11]
Refractive Index	~1.5151 (estimate)	[7][9]
Flash Point	106°C - 121°C	[6][10]
Auto-ignition Temp.	~160°C	[10]

Reactivity and Stability

HMTBA exhibits the characteristic reactivity of its constituent functional groups: a carboxylic acid, a secondary alcohol, and a thioether. It is generally stable under normal transport conditions.[6] However, it is incompatible with a range of substances, and its reactions can generate heat and potentially hazardous gases.[5][7] Key reactivity and stability data are summarized in Table 2.

- **Acid-Base Reactions:** As a carboxylic acid, HMTBA reacts with bases in neutralization reactions, which can be highly exothermic.[5][7]
- **Esterification:** It reacts with oxoacids and other carboxylic acids to form esters.[5][7]
- **Oxidation:** Oxidizing agents can convert the secondary alcohol group to a ketone.[5][7]
- **Incompatibilities:** It is incompatible with acids, diazo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and strong reducing agents.[5][7][10] Reactions

with these can generate heat and hydrogen gas.[5][7]

- Decomposition: Upon decomposition or reaction with an acid, HMTBA can liberate toxic hydrogen sulfide gas.[5][7][10] Hazardous decomposition can also produce carbon dioxide and other sulfur oxides.[12]

Table 2: Reactivity and Stability Profile

Parameter	Description	References
Stability	Stable during transport.	[6]
Reactivity with Water	No reaction.	[6]
Incompatible Materials	Strong reducing agents, alkali metals, strong oxidizers, acids, aldehydes, isocyanates.	[5][7][10][12]
Hazardous Reactions	Can generate heat and hydrogen gas with incompatible materials.	[5][7][10]
Hazardous Decomposition	Hydrogen sulfide (upon reaction with acid), Carbon dioxide, Sulfur oxides.	[5][7][10][12]

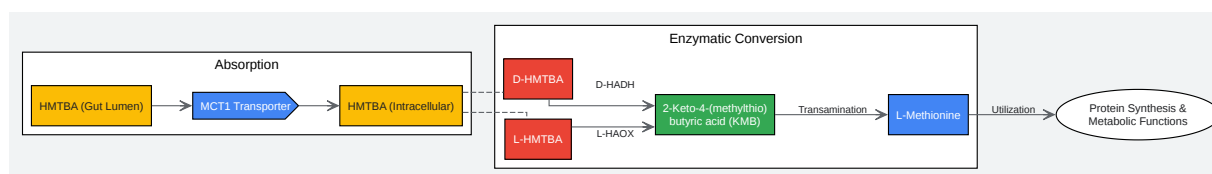
Metabolic Conversion to L-Methionine

The nutritional value of HMTBA stems from its efficient in-vivo conversion to L-methionine.[1] This transformation is a two-step enzymatic process that occurs primarily in tissues such as the intestinal epithelium, liver, and kidneys.[1][13] The D- and L-isomers of HMTBA are both utilized, albeit via different enzymes in the initial oxidation step.[1]

- Transport: HMTBA is first absorbed and transported into intestinal cells via the monocarboxylate transporter 1 (MCT1).[1]
- Oxidation: Inside the cells, HMTBA is oxidized to an intermediate, 2-keto-4-(methylthio)butyric acid (KMB). This step is stereospecific:

- The D-isomer is converted by D-2-hydroxy acid dehydrogenase (D-HADH).[1]
- The L-isomer is oxidized by a peroxisomal flavoenzyme, L- α -hydroxy acid oxidase (L-HAOX).[1]
- Transamination: The common intermediate, KMB, is then transaminated to yield L-methionine, which can be used for protein synthesis and other metabolic functions.[1][13]

Interestingly, HMTBA is also a naturally occurring intermediate in the metabolic pathway that synthesizes L-methionine from 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis in animals like chicks.[1][14]



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Metabolic conversion of HMTBA to L-Methionine.

Experimental Protocols: Analysis of HMTBA

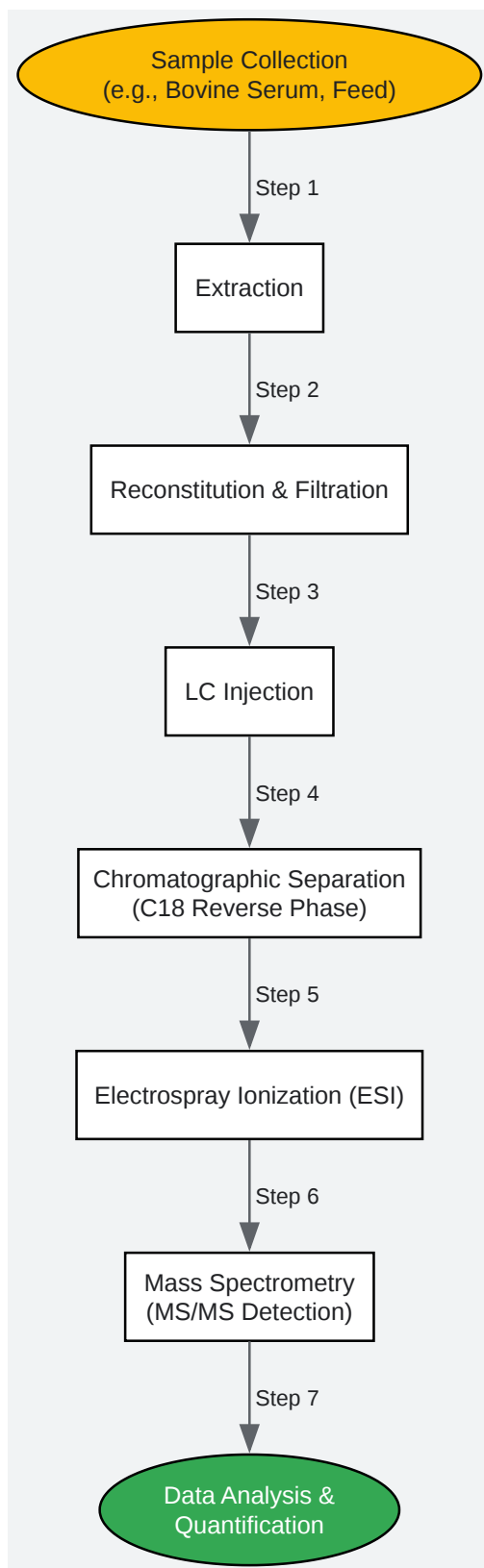
Accurate quantification of HMTBA in biological matrices and feed is crucial for research and quality control. Several analytical methods have been developed, with high-performance liquid chromatography (HPLC) being a prominent technique.[2][15]

Protocol: LC-MS/MS for HMTBA in Bovine Serum

A sensitive and selective method for determining HMTBA in bovine serum and seawater involves reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).[2]

- **Sample Preparation:** The protocol begins with extraction of HMTBA from the sample matrix. The extract is then reconstituted in a basified water-methanol solution and filtered before injection.[\[2\]](#)
- **Chromatographic Separation:** Separation is achieved on a C18 column (e.g., 25 cm × 4.6 mm, 5-μm particle size).[\[2\]](#) A gradient elution is typically used, starting with 100% aqueous mobile phase (containing 0.1% trifluoroacetic acid) and ramping up the concentration of an organic modifier like acetonitrile.[\[2\]](#)
- **Detection and Quantification:** The analyte is detected using an ESI-MS system in negative ion mode, monitoring the transition for the HMTBA anion (m/z 149).[\[2\]](#)

Another rapid method for feed analysis is capillary isotachopheresis, which separates charged molecules in an electric field and requires minimal sample preparation (cold water extraction).[\[16\]](#)



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General experimental workflow for LC-MS/MS analysis of HMTBA.

Conclusion

2-Hydroxy-4-(methylthio)butyric acid is a compound of significant interest in animal nutrition due to its role as an effective precursor to L-methionine. Its chemical properties—being an organosulfide, alcohol, and carboxylic acid—define its reactivity and handling requirements. Understanding its metabolic pathway is key to appreciating its biological function, while robust analytical methods are essential for its application and study. This guide provides the core technical information required by professionals working with this important methionine analogue.

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